molecular formula C16H24N2O B5090778 N-cyclooctyl-N'-(4-methylphenyl)urea

N-cyclooctyl-N'-(4-methylphenyl)urea

Cat. No. B5090778
M. Wt: 260.37 g/mol
InChI Key: NVIOYDKRFXURGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-N'-(4-methylphenyl)urea (COMU) is a chemical compound that is widely used in scientific research. It is a coupling reagent that is commonly used in peptide synthesis and other organic chemistry reactions.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N'-(4-methylphenyl)urea involves the activation of carboxylic acids by forming an O-acylisourea intermediate. The intermediate then reacts with the amine to form a peptide bond. N-cyclooctyl-N'-(4-methylphenyl)urea is highly efficient in this reaction because it forms a stable intermediate that is less prone to side reactions.
Biochemical and Physiological Effects:
N-cyclooctyl-N'-(4-methylphenyl)urea does not have any known biochemical or physiological effects as it is used only in laboratory experiments. It is not used as a drug or medication and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclooctyl-N'-(4-methylphenyl)urea in laboratory experiments are its high efficiency, minimal side reactions, and ease of use. It is also highly soluble in organic solvents, which makes it easy to incorporate into various reaction mixtures. The limitations of using N-cyclooctyl-N'-(4-methylphenyl)urea are its high cost and the need for specialized equipment to handle the compound safely.

Future Directions

For N-cyclooctyl-N'-(4-methylphenyl)urea research include the development of new coupling reagents that are more efficient and less expensive. There is also ongoing research to optimize the synthesis method of N-cyclooctyl-N'-(4-methylphenyl)urea and to explore its potential applications in other organic chemistry reactions. Additionally, research is being conducted to improve the safety of handling N-cyclooctyl-N'-(4-methylphenyl)urea and to minimize its environmental impact.

Synthesis Methods

N-cyclooctyl-N'-(4-methylphenyl)urea is synthesized by reacting N-cyclooctylisocyanate with 4-methylphenyl isocyanate in the presence of a base such as triethylamine. The reaction produces a white crystalline solid that is highly soluble in organic solvents. The purity of the product can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

N-cyclooctyl-N'-(4-methylphenyl)urea is widely used in scientific research as a coupling reagent for peptide synthesis. It is also used in the synthesis of other organic compounds such as esters, amides, and carbamates. N-cyclooctyl-N'-(4-methylphenyl)urea is preferred over other coupling reagents because it is highly efficient and produces minimal side reactions.

properties

IUPAC Name

1-cyclooctyl-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13-9-11-15(12-10-13)18-16(19)17-14-7-5-3-2-4-6-8-14/h9-12,14H,2-8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIOYDKRFXURGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Cyclooctyl-3-(4-methylphenyl)urea

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